molecular formula C22H44O2 B164352 Methyl heneicosanoate CAS No. 6064-90-0

Methyl heneicosanoate

Cat. No.: B164352
CAS No.: 6064-90-0
M. Wt: 340.6 g/mol
InChI Key: AJRICDSAJQHDSD-UHFFFAOYSA-N
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Description

It is a long-chain fatty acid ester with the molecular formula C22H44O2 and a molecular weight of 340.58 g/mol . This compound is commonly used in various industrial and research applications due to its unique chemical properties.

Biochemical Analysis

Biochemical Properties

Methyl heneicosanoate plays a significant role in biochemical reactions, particularly in lipid metabolism. It interacts with enzymes such as lipases, which catalyze the hydrolysis of ester bonds in lipids. This interaction is crucial for the breakdown and utilization of fatty acids within the body . Additionally, this compound can interact with proteins involved in lipid transport and storage, influencing the overall lipid homeostasis.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can alter the expression of genes involved in lipid metabolism, leading to changes in the synthesis and degradation of lipids . Furthermore, this compound can impact cell signaling pathways related to inflammation and energy homeostasis, thereby affecting cellular responses to metabolic stress.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It can act as a substrate for enzymes such as lipases, leading to the production of free fatty acids and glycerol . Additionally, this compound may inhibit or activate certain enzymes, thereby modulating metabolic pathways and influencing gene expression. These molecular interactions are essential for maintaining cellular lipid balance and energy homeostasis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard storage conditions, but its activity may decrease over extended periods . Long-term exposure to this compound in in vitro or in vivo studies can lead to alterations in cellular lipid metabolism and energy balance.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may enhance lipid metabolism and improve energy homeostasis. At high doses, this compound can exhibit toxic or adverse effects, such as lipid accumulation and metabolic dysregulation . These threshold effects highlight the importance of careful dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, including fatty acid oxidation and lipid biosynthesis. It interacts with enzymes such as acyl-CoA synthetase, which catalyzes the activation of fatty acids for subsequent metabolic processes . Additionally, this compound can influence metabolic flux and metabolite levels, thereby affecting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to various cellular compartments, where it can exert its biochemical effects . The distribution of this compound is crucial for its role in lipid metabolism and energy homeostasis.

Subcellular Localization

This compound is localized to specific subcellular compartments, such as lipid droplets and the endoplasmic reticulum. This localization is mediated by targeting signals and post-translational modifications that direct the compound to its functional sites . The subcellular localization of this compound is essential for its activity and function in lipid metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions: Heneicosanoic acid methyl ester can be synthesized through the esterification of heneicosanoic acid with methanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions, where the mixture is heated to promote the formation of the ester .

Industrial Production Methods: In industrial settings, the production of heneicosanoic acid methyl ester often involves the transesterification of triglycerides containing heneicosanoic acid. This process uses methanol and a base catalyst such as sodium methoxide or potassium hydroxide. The reaction is conducted at elevated temperatures and pressures to achieve high yields .

Chemical Reactions Analysis

Types of Reactions: Heneicosanoic acid methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Heneicosanoic acid methyl ester has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Methyl eicosanoate (C21H42O2): Similar in structure but with one less carbon atom.

    Methyl docosanoate (C23H46O2): Similar in structure but with one more carbon atom.

    Methyl stearate (C19H38O2): A shorter chain fatty acid ester.

Uniqueness: Heneicosanoic acid methyl ester is unique due to its specific chain length, which imparts distinct physical and chemical properties. Its intermediate chain length makes it suitable for specific applications where shorter or longer chain esters may not be as effective .

Properties

IUPAC Name

methyl henicosanoate
Source PubChem
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InChI

InChI=1S/C22H44O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-2/h3-21H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJRICDSAJQHDSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H44O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70209447
Record name Methyl henicosaneate
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Molecular Weight

340.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

White crystalline solid; [Sigma-Aldrich MSDS]
Record name Methyl henicosaneate
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CAS No.

6064-90-0
Record name Methyl heneicosanoate
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Record name Methyl henicosaneate
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Record name Methyl henicosaneate
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Record name Methyl henicosaneate
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Record name METHYL HENICOSANEATE
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Q & A

Q1: What is Methyl heneicosanoate, and where is it found?

A: this compound is a saturated fatty acid methyl ester. It's found naturally in various sources, including the seeds of Abutilon theophrasti [] and Pentaclethra macrophylla []. It has also been identified in white grubs, suggesting a hybrid nature with components found in both plants and animals [].

Q2: Can this compound be synthesized, and if so, what are its potential applications?

A: Yes, this compound can be synthesized through the transesterification of waste cooking oil. This process has been shown to yield a mixture of long-chain methyl esters, including this compound []. Further ozonation of these methyl esters can lead to the production of short-chain methyl esters, highlighting the potential for chemical modification and diverse applications [].

Q3: How does the volatility of this compound compare to other fatty acid methyl esters?

A: Studies have employed correlation gas chromatography to determine the vapor pressures and vaporization enthalpies of a series of fatty acid methyl esters, including this compound, at various temperatures []. These findings contribute to understanding the volatility and thermodynamic properties of these compounds.

Q4: What analytical techniques are used to identify and quantify this compound?

A: Gas chromatography coupled with mass spectrometry (GC-MS) is a primary technique for identifying and quantifying this compound in various matrices [, , ]. This method allows for the separation and detection of individual fatty acid methyl esters based on their mass-to-charge ratios.

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